molecular formula C34H38N2O4S B14636010 N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid CAS No. 53308-88-6

N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid

Cat. No.: B14636010
CAS No.: 53308-88-6
M. Wt: 570.7 g/mol
InChI Key: NBYXRURIGGAPBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid is a complex organic compound with a unique structure that combines an amine group, a carboxylic acid group, and a trityl-protected thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid typically involves multiple steps:

    Formation of the Amine Group: The starting material, ethylamine, undergoes a reaction with an appropriate alkylating agent to form N-ethylethanamine.

    Introduction of the Carboxylic Acid Group: The amine is then reacted with a carboxylating agent to introduce the carboxylic acid group.

    Protection of the Thiol Group: The thiol group is protected using a trityl group to prevent unwanted side reactions during subsequent steps.

    Coupling Reaction: The protected thiol compound is then coupled with phenylmethoxycarbonylamino to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated compounds and strong bases are typically employed.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Alcohols and amines.

    Substitution: Various substituted amines and carboxylic acids.

Scientific Research Applications

N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trityl-protected thiol group can be deprotected under specific conditions to reveal the active thiol, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-mercaptopropanoic acid: Similar structure but without the trityl protection.

    N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-thiopropanoic acid: Similar but with different protecting groups.

Uniqueness

N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid is unique due to the presence of the trityl-protected thiol group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in synthetic chemistry and a versatile tool in biochemical research.

Properties

CAS No.

53308-88-6

Molecular Formula

C34H38N2O4S

Molecular Weight

570.7 g/mol

IUPAC Name

N-ethylethanamine;2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid

InChI

InChI=1S/C30H27NO4S.C4H11N/c32-28(33)27(31-29(34)35-21-23-13-5-1-6-14-23)22-36-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-3-5-4-2/h1-20,27H,21-22H2,(H,31,34)(H,32,33);5H,3-4H2,1-2H3

InChI Key

NBYXRURIGGAPBT-UHFFFAOYSA-N

Canonical SMILES

CCNCC.C1=CC=C(C=C1)COC(=O)NC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.